2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide
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Overview
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Acetamide derivatives: Compounds with similar acetamide moieties but different ring structures.
Uniqueness
The uniqueness of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H12N4O4S |
---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H12N4O4S/c1-6-2-3-7(4-8(6)16(19)20)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |
InChI Key |
MVBPNEBZEKXCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2)[N+](=O)[O-] |
Origin of Product |
United States |
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